Product packaging for (R)-donepezil(1+)(Cat. No.:)

(R)-donepezil(1+)

Cat. No.: B1233173
M. Wt: 380.5 g/mol
InChI Key: ADEBPBSSDYVVLD-HXUWFJFHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-donepezil(1+) is a high-purity chiral enantiomer of the acetylcholinesterase (AChE) inhibitor donepezil, intended for research use only in neuroscience and medicinal chemistry. This compound is of significant research interest for investigating the stereospecific binding and mechanistic actions of donepezil, a well-characterized piperidine derivative that reversibly inhibits the acetylcholinesterase enzyme . The primary research value of (R)-donepezil(1+) lies in its application for studying cholinergic neurotransmission. By selectively inhibiting AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, this compound can be used to probe the role of acetylcholine in processes such as learning, memory, and attention in experimental models . Researchers utilize this enantiomer to explore non-cholinergic mechanisms, including potential interactions with receptors such as the σ1 receptor, and to study effects on neuroinflammatory pathways . Its application extends to basic research on neurodegenerative conditions, where it serves as a critical tool for understanding the cholinergic hypothesis . (R)-donepezil(1+) is for research purposes in a controlled laboratory environment. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30NO3+ B1233173 (R)-donepezil(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30NO3+

Molecular Weight

380.5 g/mol

IUPAC Name

(2R)-2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/p+1/t20-/m1/s1

InChI Key

ADEBPBSSDYVVLD-HXUWFJFHSA-O

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Stereochemical Aspects and Enantioselective Research of Donepezil

Importance of Chirality in Biological Activity: Differential Inhibition by Donepezil (B133215) Enantiomers

The two enantiomers of donepezil display notably different inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Research has consistently shown that the (S)-enantiomer is a significantly more potent inhibitor of AChE than the (R)-enantiomer. researchgate.netchalcogen.ro

Table 1: Differential Inhibition of Cholinesterases by Donepezil Enantiomers

Enantiomer Target Enzyme Inhibitory Potency (IC50/Ki) Reference
(S)-Donepezil Acetylcholinesterase (AChE) Significantly more potent researchgate.netchalcogen.ro
(R)-Donepezil Acetylcholinesterase (AChE) Less potent researchgate.netchalcogen.ro
(S)-Donepezil Butyrylcholinesterase (BChE) Shows inhibitory activity nih.gov
(R)-Donepezil Butyrylcholinesterase (BChE) Shows inhibitory activity nih.gov

Enantiomeric Purity and its Impact on Biochemical Studies

The distinct biological activities of the donepezil enantiomers underscore the necessity of using enantiomerically pure samples in biochemical and pharmacological research. researchgate.net Studying the racemic mixture alone can lead to ambiguous results, as the observed effects are a composite of the actions of both the more active (eutomer) and less active (distomer) enantiomers. dergipark.org.tr

To accurately characterize the properties of each enantiomer, researchers have developed various stereoselective analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), to separate and quantify (R)- and (S)-donepezil. psu.edunih.govnih.govnih.gov These methods are essential for ensuring the enantiomeric purity of the compounds used in research, thereby allowing for a precise attribution of biological effects to a specific stereoisomer. chalcogen.ronih.gov The development of these chiral separation techniques has been pivotal in advancing the understanding of the stereoselective pharmacokinetics and pharmacodynamics of donepezil. psu.edunih.gov

Chiral Recognition Mechanisms of Donepezil Stereoisomers with Biological Targets

The differential inhibitory activity of donepezil enantiomers stems from their distinct three-dimensional interactions with the active site of target enzymes like AChE. ijbs.org Molecular modeling and docking studies have provided insights into these chiral recognition mechanisms. nih.govacs.org

AChE possesses a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. acs.orgnih.gov The binding of donepezil involves interactions with both of these sites. nih.gov The stereochemistry at the chiral center of donepezil influences how the molecule orients itself within this gorge.

Studies have suggested that the N-benzylpiperidine moiety of donepezil interacts with the CAS, while the indanone portion binds to the PAS. nih.gov The specific spatial arrangement of the (R)- and (S)-enantiomers leads to different binding affinities and conformations. For instance, docking studies have shown that both enantiomers can occupy a similar position to donepezil in the crystal structure of the human AChE/donepezil complex. acs.org However, subtle differences in their interactions, such as the orientation of the benzyl (B1604629) group or the indanone ring, can account for the observed differences in inhibitory potency. nih.gov The carbonyl group of the indanone moiety, for example, can form hydrogen bonds with amino acid residues in the active site, and the stereochemistry influences the favorability of these interactions. nih.gov

Advanced Synthetic Strategies for R Donepezil 1+ and Derivatives

Asymmetric Synthesis Approaches for Enantiomerically Pure (R)-Donepezil(1+) Precursors

The generation of a single enantiomer of a chiral drug can be achieved either by separating a racemic mixture or by stereoselective synthesis. Asymmetric synthesis offers an elegant and efficient route to enantiomerically pure precursors, avoiding the loss of 50% of the material inherent in racemate resolution.

The synthesis of donepezil (B133215) typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde, which leads to an unsaturated precursor. nih.gov The crucial stereocenter is then introduced via asymmetric hydrogenation of the resulting double bond. nih.gov This transformation is heavily reliant on the use of chiral catalysts.

Chiral metal complexes have become indispensable tools for producing enantiomerically pure compounds. libretexts.org The fundamental principle involves the substrate binding to a chiral metal complex, where the pre-existing chirality of the catalyst directs the reaction to occur on a specific face of the substrate. libretexts.org For hydrogenations, chiral phosphine (B1218219) ligands complexed with metals like rhodium or ruthenium are common. For instance, the pioneering work by William Knowles on chiral phosphine-rhodium catalysts for the synthesis of L-DOPA demonstrated the power of this approach, achieving high enantiomeric excess. libretexts.org Similar principles are applied in the synthesis of donepezil precursors, where a catalyst forces the delivery of hydrogen atoms to one face of the carbon-carbon double bond. nih.govlibretexts.org Palladium-catalyzed hydrogenation has also been noted as a key step in creating the donepezil precursor scaffold. mdpi.com

More advanced concepts like the "borrowing hydrogen" methodology, which involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, can also be rendered enantioselective through the use of chiral catalysts. acs.org These catalytic cycles offer efficient pathways for C-C bond formation and alkylation reactions that can be applied to the synthesis of complex chiral molecules.

The core structure of donepezil consists of an indanone moiety and a substituted piperidine (B6355638) ring. scielo.br The stereoselective synthesis of these scaffolds is critical for controlling the final product's chirality. The synthesis of donepezil is often based on the aldol (B89426) condensation between the indanone and piperidine moieties to form an unsaturated intermediate, which is then subjected to asymmetric hydrogenation to create the chiral center. nih.gov

Research has also focused on developing novel donepezil analogues by introducing stereochemical complexity directly onto the piperidine ring. acs.org For example, aza-Michael synthesis has been employed to create 4-piperidone (B1582916) scaffolds with substituents at the 2-position. acs.org Subsequent chemical modifications can then yield donepezil-based derivatives. Biological evaluation of these analogues indicates that the stereochemistry of substituents on the piperidine ring can significantly influence the binding behavior within the active site of acetylcholinesterase, highlighting the importance of stereocontrol in scaffold formation. acs.org

Enantioselective Separation Techniques for Donepezil Racemates

When asymmetric synthesis is not employed, the resolution of a racemic mixture is necessary to isolate the desired (R)-enantiomer. This is typically achieved through chromatographic methods using a chiral stationary phase or by classical resolution involving diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several successful chiral HPLC methods for the resolution of donepezil enantiomers have been developed. chalcogen.ropsu.edu

These methods typically employ polysaccharide-based chiral columns, such as Chiralcel and Chiralpak, under normal-phase conditions. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of an amine additive (like triethylamine), is crucial for achieving optimal separation. chalcogen.ropsu.edu The amine additive is often used to improve peak shape. chalcogen.ro

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Detection WavelengthInternal StandardReference
Chiralcel-OJ-Hethanol:n-hexane:triethylamine (B128534) (20:80:0.3)268 nmArotinolol chalcogen.roresearchgate.net
Chiralcel ODn-hexane:isopropanol:triethylamine (87:12.9:0.1)268 nmNot specified psu.edu
Chiralpak AD-Hhexane:isopropanol (80:20)Not specifiedNot specified
CHIRALCEL OJ-Hn-hexane:n-propanol:diethylamine (60:40:0.1)Mass SpectrometryLidocaine researchgate.net

A classical and industrially viable method for resolving racemates is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic mixture (in the case of donepezil, a base) with a single, pure enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. nih.gov

These differences in solubility allow for their separation by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the original enantiomer is recovered by a simple acid-base reaction to remove the resolving agent. nih.gov For a key precursor of donepezil, 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, chiral mandelic acid has been successfully used as a resolving agent. The process can be optimized by screening various chiral resolving agents and solvent systems to find conditions that maximize the solubility difference between the two diastereomeric salts, thereby improving the yield and enantiomeric purity of the desired product. unchainedlabs.com

Rational Design and Synthesis of Novel (R)-Donepezil Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. By systematically modifying the structure of a lead compound like donepezil, medicinal chemists can identify key pharmacophoric features and optimize properties. A major strategy involves the bioisosteric replacement of key structural motifs. scielo.brscielo.br

One common approach is to replace the indanone ring of donepezil with other heterocyclic systems. scielo.brrsc.org For example, analogs have been synthesized where the indanone is replaced by quinolone, indole, phthalazinone, or phthalimide (B116566) moieties. scielo.brscielo.brrsc.org These modifications aim to explore new interactions with the acetylcholinesterase enzyme or to introduce additional biological activities, such as monoamine oxidase (MAO) inhibition or antioxidant properties. scielo.br

Another strategy involves creating hybrid molecules by linking the pharmacophoric elements of donepezil with other biologically active compounds. scielo.brrsc.org Hybrids of donepezil with molecules like ferulic acid, curcumin, or tacrine (B349632) have been synthesized. scielo.bracs.org These hybrids are designed to be multi-target-directed ligands, capable of addressing multiple pathological factors associated with complex diseases. rsc.org For instance, linking donepezil to ferulic acid can add significant antioxidant activity to the AChE inhibition profile. scielo.br The linker connecting the two main structural parts of donepezil is also a target for modification, as its length and flexibility can modulate activity. rsc.org

Modification StrategyScaffold/Moiety IntroducedObserved Effect on ActivityReference
Indanone ReplacementPhthalazinoneResulted in equipotent inhibition of both AChE and BuChE. scielo.brscielo.br
Indanone ReplacementIndoleMaintained prominent AChE inhibitory activity. scielo.br
Indanone ReplacementPhthalimideCompounds with ortho-chloro substituents showed potent AChE inhibition. scielo.br
Indanone ReplacementQuinolone CarboxamideResulted in potent and highly selective AChE inhibitors. rsc.org
HybridizationFerulic AcidProduced molecules with prominent antioxidant activity and selective BuChE inhibition. scielo.br
HybridizationCurcuminShowed excellent AChE inhibition, Aβ aggregation inhibition, and antioxidant activities. scielo.br
HybridizationTacrineDesigned to interact with active, peripheral, and mid-gorge sites of AChE. acs.org
Linker ModificationCarbon-carbon double bond (Indanonylidenyl precursors)Showed potential for dual activity against AChE and BACE-1. nih.govrsc.org

These SAR studies are crucial for designing novel, target-based analogs of (R)-donepezil with potentially improved efficacy and advantageous biological profiles. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes in Donepezil Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. In the context of donepezil synthesis, research has focused on developing more sustainable and efficient routes that reduce waste, avoid hazardous substances, and improve energy efficiency. These efforts align with the core tenets of green chemistry, including the use of alternative solvents, renewable feedstocks, and innovative catalytic systems.

Eco-Friendly Synthetic Pathways and Alternative Energy Sources

A significant approach towards a greener synthesis of donepezil and its derivatives involves redesigning traditional reaction protocols. For instance, an ecofriendfriendly synthetic pathway for donepezil precursors has been developed utilizing alternative energy sources to boost yields, regioselectivity, and reaction rates while simultaneously minimizing waste production. mdpi.comresearchgate.netresearchgate.net The conventional synthesis of donepezil precursors often relies on an aldol condensation reaction. nih.gov A greener version of this process has been explored, moving away from traditional methods that may use hazardous solvents or produce significant waste. nih.gov

One sustainable modification involves the use of a commercial basic resin, Amberlyst A-26, as an efficient and recyclable heterogeneous catalyst for the regioselective aldol condensation. nih.gov This approach replaces homogeneous base catalysts and avoids the use of a biphasic system with a phase transfer catalyst. nih.gov Furthermore, the application of nonconventional energy sources, such as ultrasound assistance, has been shown to improve the efficiency of these condensation reactions. nih.gov Research has also been conducted on using microwave irradiation in the synthesis of donepezil analogs, which can significantly reduce reaction times. nih.gov

Attempts to replace solvents like N,N-dimethylformamide (DMF) with greener polar aprotic alternatives such as acetone (B3395972) or ethyl acetate (B1210297) have been explored, although success has been limited even with nonconventional heating methods. nih.gov However, significant progress has been made using Deep Eutectic Solvents (DESs) as bio-renewable reaction media. mdpi.com The synthesis of a donepezil-like hybrid, PZ1, was successfully achieved in DESs, providing a more environmentally benign alternative to volatile organic compounds (VOCs) like acetonitrile (B52724) and DMF. mdpi.com The use of a choline (B1196258) chloride/propylene glycol (ChCl/PG) mixture as the solvent proved effective, yielding the final product in a reasonable timeframe and yield compared to the conventional method in DMF. mdpi.com

Interactive Table 1: Comparison of Solvents in the Synthesis of Donepezil-like Compound PZ1 This table compares the efficiency of a Deep Eutectic Solvent (DES) with a conventional volatile organic compound (VOC) in the final step of the synthesis of compound PZ1.

Solvent System Solvent Type Temperature (°C) Reaction Time (h) Yield (%) Source
DMF VOC 25 60 21 mdpi.com
ChCl/PG (1:3) DES 60 60 30 mdpi.com

Continuous-Flow Synthesis and Heterogeneous Catalysis

A paradigm shift in the sustainable synthesis of donepezil is the development of continuous-flow processes. up.ac.zaresearchgate.netnih.gov Flow chemistry offers enhanced safety, efficiency, and scalability, often leading to improved yields and dramatically reduced reaction times compared to traditional batch processing. up.ac.za Researchers have successfully translated the multi-stage batch synthesis of donepezil into a more efficient, four-stage continuous-flow process. up.ac.za

This atom-economical, sequential-flow synthesis was achieved using inexpensive, commercially available precursors and relied exclusively on heterogeneous catalytic reactions, particularly hydrogenation processes. researchgate.netnih.gov A key advantage of this reconfigured route is its redox economy and the fact that water is the sole byproduct, representing a significant advancement in sustainable chemical production. researchgate.netnih.govjst.go.jp The development required overcoming challenges associated with multistep catalytic flow transformations, including the implementation of in-line treatments to remove factors that could inhibit catalyst performance in subsequent hydrogenation steps. nih.gov High-performance immobilized metal catalysts were crucial to the success of this approach. jst.go.jp

For example, a selective reduction step in the flow process achieved 78% conversion in just 15 minutes, compared to 90 minutes for 93% conversion in batch conditions. up.ac.za The final hydrogenation step, conducted in a recycling loop with a catalytic 10% Pd/C, reached 82% conversion in 73 minutes under flow conditions, whereas the batch process took 150 minutes for 87% conversion. up.ac.za More recent developments have demonstrated a three-step sequential continuous-flow synthesis using a platinum on carbon (Pt/C) catalyst, achieving high yields over extended periods. researchgate.net

Interactive Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Key Donepezil Intermediates This table highlights the significant reduction in reaction time achieved by translating batch processes into continuous-flow systems.

Reaction Step Method Reaction Time Conversion/Yield Source
Selective Aldehyde Synthesis Batch 90 min 93% up.ac.za
Selective Aldehyde Synthesis Flow 15 min 78% up.ac.za
Final Hydrogenation Batch 150 min 87% up.ac.za
Final Hydrogenation Flow 73 min 82% up.ac.za

These advanced strategies underscore a commitment to integrating green chemistry principles into the synthesis of complex pharmaceutical compounds like (R)-donepezil(1+). The focus on heterogeneous catalysis, alternative energy sources, greener solvents, and particularly the shift towards continuous-flow manufacturing, paves the way for more sustainable and economically viable production methods. up.ac.zajst.go.jp

Molecular Mechanisms of Action and Target Interactions of R Donepezil 1+

Reversible Inhibition Kinetics of Acetylcholinesterase (AChE) by (R)-Donepezil(1+)

(R)-Donepezil(1+), the active enantiomer of the Alzheimer's disease drug Donepezil (B133215), functions as a potent and reversible inhibitor of acetylcholinesterase (AChE). researchgate.netnih.gov Its mechanism of action involves a non-covalent interaction with the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netspandidos-publications.com This inhibition is characterized as a mixed-type, encompassing both competitive and non-competitive components, which suggests a complex binding mechanism beyond a simple active site blockade. researchgate.netnih.gov

Detailed Enzyme-Inhibitor Binding Models and Kinetic Parameters

The interaction between (R)-Donepezil(1+) and AChE is characterized by a reversible binding process. researchgate.net Kinetic studies have revealed that donepezil and its analogs exhibit mixed-type inhibition against AChE. researchgate.netnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The potency of donepezil as an AChE inhibitor is reflected in its low inhibition constant (Ki). For instance, studies with Torpedo californica AChE (TcAChE) have reported a Ki value of 2.98 ± 0.54 nM for donepezil. nih.gov Other research has reported IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, in the nanomolar range for donepezil and its potent derivatives. spandidos-publications.comscielo.br For example, one derivative showed an IC50 value of 0.36 nM for human AChE. scielo.br It is important to note that the specific kinetic parameters can vary depending on the source of the enzyme and the experimental conditions.

Table 1: Kinetic Parameters for the Inhibition of Acetylcholinesterase by Donepezil and its Analogs

Role of Active Site Gorge Interactions (Catalytic and Peripheral Anionic Sites)

The unique inhibitory profile of (R)-Donepezil(1+) is attributed to its ability to simultaneously interact with two key sites within the AChE active site gorge: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). spandidos-publications.comscielo.br The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long. mdpi.com

The CAS is situated deep within the gorge and contains the catalytic triad (B1167595) of amino acids (Ser200, His440, and Glu327 in Torpedo californica AChE) responsible for acetylcholine hydrolysis. proteopedia.org The benzylic portion of the donepezil molecule interacts with the CAS. scielo.brfrontiersin.org This interaction is primarily mediated by π-π stacking interactions with aromatic residues such as Trp84 and Phe330. proteopedia.orgresearchgate.net

The PAS is located at the entrance of the gorge and is thought to play a role in guiding the substrate towards the catalytic site. mdpi.comproteopedia.org The dimethoxyindanone (B14499123) moiety of donepezil binds to the PAS, interacting with residues like Trp279. scielo.brproteopedia.org This dual binding allows donepezil to span the length of the active site gorge, effectively blocking substrate access and inhibiting enzyme activity. proteopedia.orgresearchgate.net Interestingly, donepezil does not directly interact with the catalytic triad but rather through solvent molecules. proteopedia.org

Interactions of (R)-Donepezil(1+) with Butyrylcholinesterase (BuChE) and Other Cholinesterases

While (R)-Donepezil(1+) is a potent inhibitor of AChE, its interaction with butyrylcholinesterase (BuChE), another key cholinesterase in the body, is significantly weaker. nih.gov This selectivity is a defining characteristic of the drug.

Comparative Binding Affinities and Selectivity Profiles

Donepezil exhibits a high degree of selectivity for AChE over BuChE, with some reports suggesting a 1000-fold greater selectivity for AChE. frontiersin.org This selectivity is evident in the comparative IC50 values. For example, while potent against AChE, some donepezil derivatives show significantly higher IC50 values for BuChE. rsc.org However, it is noteworthy that some hybrid molecules based on the donepezil structure have been developed to exhibit dual inhibition of both AChE and BuChE. mdpi.comtandfonline.com For instance, one pyridazine (B1198779) derivative displayed IC50 values of 0.16 µM for AChE and 9.80 µM for BuChE. rsc.org

Table 2: Comparative Inhibition of AChE and BuChE by Donepezil and its Derivatives

Structural Determinants of Cholinesterase Isoform Selectivity

The selectivity of (R)-Donepezil(1+) for AChE over BuChE arises from structural differences in the active site gorges of the two enzymes. While both enzymes share a high degree of sequence homology, the active site gorge of AChE is narrower and lined with more aromatic residues compared to BuChE. frontiersin.org The specific interactions of the donepezil molecule, particularly the stacking of its aromatic components with residues in the AChE gorge, are less favorable in the wider, less aromatic gorge of BuChE. This structural difference is a key determinant of the observed isoform selectivity.

Exploration of Non-Cholinesterase Molecular Targets for (R)-Donepezil(1+)

Emerging evidence points to the potential interaction of donepezil with sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. scielo.br The cholinergic hypothesis alone may not fully account for the complex pathology of Alzheimer's disease, leading researchers to explore these additional mechanisms. scielo.br For instance, memantine, another drug used for Alzheimer's disease, is an NMDA receptor antagonist. scielo.br While the primary mechanism of donepezil is the inhibition of AChE, these secondary interactions could offer additional therapeutic benefits, such as neuroprotection and modulation of other neurotransmitter systems. spandidos-publications.com Further research is needed to fully elucidate the significance of these non-cholinesterase targets in the clinical effects of (R)-Donepezil(1+).

Ligand-Protein Interaction Studies Beyond Cholinesterases (e.g., Sigma-1 Receptor)

The interaction of donepezil with the σ1 receptor has been shown to be agonistic. nih.gov This agonistic activity is believed to play a role in the anti-amnesic and neuroprotective effects observed with donepezil treatment. oup.com For instance, the memory-enhancing effects of donepezil in certain animal models were blocked by a σ1 receptor antagonist, suggesting the involvement of this receptor in its cognitive benefits. nih.gov Furthermore, positron emission tomography (PET) studies in humans have confirmed that therapeutic doses of donepezil occupy σ1 receptors in the brain in a dose-dependent manner. oup.com A single 5 mg dose resulted in approximately 60% occupancy, while a 10 mg dose led to about 75% occupancy of brain σ1 receptors. oup.com This high level of receptor occupancy at clinical doses underscores the potential significance of the σ1 receptor interaction in the therapeutic effects of donepezil. oup.comcpn.or.kr

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including the regulation of calcium signaling and neuronal plasticity. mdpi.com The agonistic action of (R)-donepezil(1+) at this receptor may, therefore, contribute to its neuroprotective properties. cpn.or.kr

Table 1: Binding Affinity and Receptor Occupancy of Donepezil for Sigma-1 Receptor

Parameter Value Source
Binding Affinity (Ki) 14.6 nM nih.gov
Receptor Occupancy (5 mg dose) ~60% oup.com
Receptor Occupancy (10 mg dose) ~75% oup.com

Interaction with Tau Protein and Amyloid-β (Aβ) Peptides In Vitro

Beyond its primary targets, (R)-donepezil(1+) has been investigated for its potential interactions with key pathological proteins in Alzheimer's disease, namely tau protein and amyloid-β (Aβ) peptides.

Interaction with Tau Protein: In vitro studies utilizing surface plasmon resonance (SPR) and molecular modeling have provided evidence for a direct interaction between donepezil and tau protein. researchgate.net These studies suggest that donepezil binds to a cavity within the R2 region of the microtubule-binding domain of the tau monomer. researchgate.net The binding affinity was observed to increase with rising temperatures, and thermodynamic analysis indicated that van der Waals forces and hydrogen bonding are the primary drivers of this interaction. researchgate.net This interaction is significant as the R2 region is crucial for microtubule binding, and its modulation could potentially interfere with the pathological aggregation of tau protein. researchgate.net Some research suggests that donepezil could be a potential inhibitor of phosphorylated tau (p-tau) aggregation. researchgate.net However, other studies have reported that donepezil treatment does not affect tau and phosphorylated tau protein levels in cerebrospinal fluid. nih.gov

Interaction with Amyloid-β (Aβ) Peptides: The interaction of (R)-donepezil(1+) with Aβ peptides is complex and appears to be multifaceted. Acetylcholinesterase (AChE) itself can promote the aggregation of Aβ peptides through its peripheral anionic site (PAS). frontiersin.org By binding to the PAS of AChE, donepezil can indirectly inhibit Aβ aggregation that is induced by the enzyme. researchgate.net

Furthermore, some studies suggest that donepezil and its derivatives can directly interact with Aβ peptides, potentially inhibiting their aggregation. researchgate.netacs.org For example, a donepezil-huprine hybrid compound, AVCRI104P4, was found to inhibit the spontaneous aggregation of Aβ(1-42) in vitro. mdpi.com Nanoparticle formulations of donepezil have also been shown to destabilize the formation of Aβ fibrils and reduce Aβ-induced neurotoxicity in cell culture. acs.orgnoropsikiyatriarsivi.com However, the direct inhibitory effect of donepezil itself on Aβ aggregation appears to be modest in some in vitro assays. mdpi.com

Table 2: In Vitro Interactions of (R)-Donepezil(1+) with Tau and Aβ

Interacting Molecule Method Key Findings Source
Tau Protein Surface Plasmon Resonance, Molecular Modeling Binds to the R2 region of the microtubule-binding domain; interaction driven by van der Waals forces and hydrogen bonding. researchgate.net
Amyloid-β (Aβ) Peptides Thioflavin T fluorescence, In vitro aggregation assays Indirectly inhibits AChE-induced Aβ aggregation by binding to the PAS of AChE. Direct interaction and inhibition of Aβ aggregation have been reported, particularly with derivatives and nanoparticle formulations. frontiersin.orgresearchgate.netmdpi.com

Allosteric Modulation and Conformational Dynamics Induced by (R)-Donepezil(1+) on Target Enzymes

The inhibitory action of (R)-donepezil(1+) on acetylcholinesterase (AChE) is not solely based on competitive binding at the catalytic active site (CAS). It is characterized as a mixed competitive and noncompetitive inhibitor, which points to a more complex interaction involving allosteric modulation and conformational changes in the enzyme. acs.org

Molecular dynamics simulations and X-ray crystallography have revealed that donepezil binds within the active site gorge of AChE, spanning from the CAS at the bottom to the peripheral anionic site (PAS) at the entrance. acs.orgnih.govresearchgate.net This dual binding site interaction is a key feature of its mechanism. The binding of donepezil is not static; it involves reversible axial displacement and reorientation within the active site. acs.org

The enzyme itself exhibits conformational flexibility, transitioning between "open" and "closed" states to regulate access to the active site. acs.org The binding of donepezil influences these conformational dynamics. Molecular dynamics simulations have shown that the binding of donepezil to AChE can induce minor conformational changes in the enzyme. mdpi.com These changes are part of the allosteric modulation exerted by the inhibitor.

While donepezil's primary allosteric interaction is with AChE, it's important to distinguish its mechanism from other cholinesterase inhibitors like galantamine, which also acts as a positive allosteric modulator of nicotinic acetylcholine receptors. nih.govconicet.gov.ar Donepezil's allosteric effects are primarily directed at the AChE enzyme itself, influencing its catalytic activity and its interaction with substrates through conformational adjustments. acs.org This complex binding mechanism, involving multiple interaction modes within the active site gorge, is fundamental to the potent and reversible inhibition of AChE by (R)-donepezil(1+). acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Donepezil 1+

Elucidation of Pharmacophoric Features Essential for Cholinesterase Inhibition by (R)-Donepezil(1+)

The inhibitory activity of (R)-donepezil(1+) against acetylcholinesterase (AChE) is attributed to several key pharmacophoric features that facilitate its binding to the enzyme's active site. rsc.orgresearchgate.net The molecule's structure comprises a dimethoxyindanone (B14499123) moiety linked to an N-benzylpiperidine group via a methylene (B1212753) bridge. rsc.org

Molecular docking studies have revealed that these components interact with distinct regions of the AChE active site gorge. The indanone portion of the molecule typically binds to the peripheral anionic site (PAS), while the protonated N-benzylpiperidine moiety interacts with the catalytic anionic site (CAS). rsc.orgresearchgate.net This dual binding is a critical aspect of its inhibitory mechanism.

Key interactions between (R)-donepezil(1+) and the AChE binding pocket include:

π-π stacking interactions: The aromatic rings of the indanone and benzyl (B1604629) groups engage in π-π stacking with aromatic amino acid residues in the active site, such as tryptophan (Trp86 and Trp286) and tyrosine (Tyr341). nih.gov

Hydrogen bonding: The carbonyl group of the indanone moiety can form hydrogen bonds with amino acid residues like phenylalanine (Phe295). scielo.br

Cation-π interactions: The positively charged nitrogen of the piperidine (B6355638) ring interacts favorably with the electron-rich aromatic rings of amino acid residues in the CAS. oatext.com

Impact of Structural Modifications on Enantioselective Binding and Activity

Donepezil (B133215) is administered as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. nih.govchalcogen.ro However, studies have shown that these enantiomers exhibit different levels of inhibitory activity against acetylcholinesterase. Pharmacological studies have indicated that (R)-donepezil is approximately 5-fold more active than (S)-donepezil. sci-hub.se

The structural basis for this enantioselectivity lies in the specific three-dimensional arrangement of the atoms, which influences how each enantiomer fits into the chiral environment of the enzyme's active site. nih.gov While X-ray crystallography of the donepezil-AChE complex grown from a racemic mixture showed only the (R)-enantiomer in the binding pocket, it is suggested that there is minimal discrimination between the two enantiomers in terms of their ability to bind. sci-hub.se

Modifications to the core structure of donepezil have been explored to enhance its activity and selectivity. Some key findings include:

Replacement of the benzylpiperidine moiety: Replacing this group with structures like benzylpyridine or pyridyl methylpiperidine has resulted in derivatives with promising anti-Alzheimer's properties. scielo.brscielo.br

Modification of the indanone ring: Altering the indanone part to other heterocyclic systems, such as pyridine, has led to compounds with dual inhibitory activity against both AChE and monoamine oxidase (MAO). scielo.brscielo.br

Introduction of different linkers: Connecting the N-benzylpiperidine moiety to other pharmacophores, like flavonoids, through amide or ester linkers has been investigated to create multi-target-directed ligands. nih.gov

Spatial Orientation and Conformational Preferences of (R)-Donepezil(1+) in Binding Pockets

The spatial orientation and conformational flexibility of (R)-donepezil(1+) are critical for its effective binding within the acetylcholinesterase (AChE) active site gorge. nih.govopcw.org The molecule adopts a specific conformation to fit snugly into the narrow, deep gorge of the enzyme.

Upon binding, the (R)-donepezil(1+) molecule orients itself such that the dimethoxyindanone moiety interacts with the peripheral anionic site (PAS) at the entrance of the gorge, and the N-benzylpiperidine group extends down to the catalytic anionic site (CAS) near the bottom. rsc.orgnih.gov This "dual binding" is a hallmark of its inhibitory mechanism.

Conformational analysis has shown that the cyclopentanone (B42830) ring of the indanone moiety adopts an envelope-like conformation. nih.gov The chiral center (C8) plays a crucial role in dictating the orientation of the piperidine and benzyl groups within the binding pocket. nih.gov The piperidine ring itself has conformational flexibility, which aids in achieving an optimal fit with the target protein. nih.gov

Molecular dynamics simulations have suggested that donepezil can adopt multiple binding modes within the active site, involving axial displacement and reorientation. nih.govacs.org This dynamic behavior may explain its mixed competitive and noncompetitive inhibition profile observed in vitro. nih.gov The presence of water molecules can also assist in the binding process. nih.govacs.org

Contributions of Specific Chemical Moieties to Receptor/Enzyme Recognition and Selectivity

The high affinity and selectivity of (R)-donepezil(1+) for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) are a direct result of the contributions of its specific chemical moieties. nih.govoup.com Donepezil has been shown to be approximately 1000-fold more selective for AChE than BuChE in vitro. nih.govfrontiersin.org

The key structural components and their roles in recognition and selectivity are:

N-Benzylpiperidine Moiety: This group is fundamental for interacting with the catalytic anionic site (CAS) of AChE. rsc.orgresearchgate.net The basic nitrogen atom of the piperidine ring is protonated at physiological pH, allowing for a strong cation-π interaction with the aromatic residues in the CAS. nih.gov Modifications to this moiety, such as removing the nitrogen atom or N-acylation, have been shown to reduce enzyme activity. researchgate.net

Dimethoxyindanone Moiety: This part of the molecule preferentially interacts with the peripheral anionic site (PAS) of AChE. rsc.orgresearchgate.net The two methoxy (B1213986) groups on the indenone core significantly enhance the inhibitory activity by more than 25-fold compared to the unsubstituted parent compound. sci-hub.se

Linker: The methylene group that connects the indanone and piperidine moieties provides the appropriate length and flexibility for the molecule to span the distance between the PAS and CAS within the AChE active site gorge. rsc.org

The structural differences between the active sites of AChE and BuChE account for the observed selectivity. oup.com The active site gorge of AChE is narrower and contains more aromatic residues compared to BuChE, which has a larger and more flexible active site. oup.com This allows for the specific interactions with the distinct moieties of (R)-donepezil(1+) that are less favorable in BuChE.

Comparative SAR Analysis of (R)-Donepezil(1+) Versus (S)-Donepezil(1+) and Racemic Mixtures

Pharmacological investigations have demonstrated that the (R)-enantiomer of donepezil is approximately 5-fold more potent as an AChE inhibitor than the (S)-enantiomer. sci-hub.se This difference in activity highlights the stereoselectivity of the AChE enzyme.

Inhibitory Potency of Donepezil Enantiomers
EnantiomerIC₅₀ (nM)Relative Potency
(R)-Donepezil3.35~5x more potent than (S)-Donepezil
(S)-Donepezil17.5-

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from pharmacological studies. sci-hub.se

Despite the higher potency of the (R)-enantiomer, X-ray crystallography studies of the racemic mixture complexed with AChE have shown that only the (R)-enantiomer is found in the binding pocket. sci-hub.se This suggests that while both enantiomers can likely access the active site, the (R)-form may have a more stable or favorable binding orientation. Molecular dynamics simulations have been employed to further investigate the stability of each enantiomer within the AChE binding pocket. researchgate.net

Computational Chemistry and Molecular Modeling of R Donepezil 1+ Complexes

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and reactivity of (R)-donepezil(1+). Methods like Density Functional Theory (DFT) have been employed to optimize the geometry of donepezil (B133215) and its derivatives. researchgate.netd-nb.info These calculations help in understanding the molecule's conformational preferences and electronic properties. For instance, the conformational energy surface of donepezil has been explored using the M06 suite of density functionals and the MP2/complete basis set (CBS) method, providing insights into its low-energy conformations. nih.govacs.orgnih.gov

The electronic properties derived from QM calculations, such as the distribution of electron density and electrostatic potential, are critical for predicting how (R)-donepezil(1+) will interact with its biological targets. acs.org The nitrogen atom in the piperidine (B6355638) ring, for example, contributes to the electron density, which influences its binding affinity to neuropharmacological receptors and enzymes. mdpi.com Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) X-ray refinement has been used to improve the crystal structure of the donepezil-acetylcholinesterase (AChE) complex, leading to a more accurate model of the binding interaction and a significant reduction in the conformational strain energy of the ligand. acs.orgnih.gov

Molecular Docking and Scoring Function Evaluation for Cholinesterase Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For (R)-donepezil(1+), docking studies have been instrumental in understanding its interaction with cholinesterases, primarily acetylcholinesterase (AChE). researchgate.netacs.org These studies often use scoring functions to evaluate the binding affinity of different poses, helping to identify the most likely binding mode. acs.org

The accuracy of docking protocols is often validated by redocking the co-crystallized ligand (donepezil) into the active site of the protein and comparing the predicted pose with the experimental structure. nih.gov Various docking programs and scoring functions, such as AutoDock Vina and ChemPLP, have been utilized to study donepezil and its analogs. researchgate.netacs.orgijmrhs.com The results of these studies provide valuable information on the binding energies and key interactions that stabilize the ligand-protein complex.

Binding Mode Predictions and Interaction Analysis with Target Proteins

Molecular docking studies have consistently shown that (R)-donepezil(1+) binds within the active site gorge of acetylcholinesterase (AChE). sci-hub.se The N-benzyl group of donepezil is predicted to engage in aromatic interactions with key residues in the anionic site of the gorge. sci-hub.se The binding of donepezil is complex, potentially involving multiple binding modes where it can adopt different orientations within the active site. acs.orgnih.gov

Detailed interaction analysis reveals that the stability of the (R)-donepezil(1+)-AChE complex is maintained by a network of interactions, including hydrogen bonds and hydrophobic contacts. acs.org Key amino acid residues in the AChE active site that interact with donepezil include Trp86, Tyr337, and Phe338. researchgate.netacs.org Specifically, the indanone moiety of donepezil is often found to form π-π stacking interactions with the aromatic rings of these residues. researchgate.net The protonated nitrogen of the piperidine ring is also crucial for anchoring the ligand within the active site gorge.

Predicted Interactions of (R)-Donepezil(1+) with Acetylcholinesterase (AChE)
Interaction TypeInteracting Residues in AChEPart of (R)-Donepezil(1+) Involved
π-π StackingTrp86, Tyr337, Tyr341, Trp286Indanone moiety, Benzyl (B1604629) group
Hydrogen BondingTrp279Carbonyl group
Hydrophobic InteractionsTrp86, Tyr337, Phe338, Tyr341, Tyr124Benzylpiperidine moiety
Cation-πAromatic residuesProtonated piperidine nitrogen

Assessment of Stereoselective Docking Poses

While donepezil is used clinically as a racemate, computational studies have investigated the binding of its individual enantiomers, (R)-donepezil and (S)-donepezil. Molecular dynamics simulations have suggested that the (S)-enantiomer may be a better AChE inhibitor compared to the (R)-enantiomer. researchgate.net X-ray structural analysis of the complex with Torpedo californica AChE (TcAChE) found only the (R)-enantiomer within the binding pocket, although there is minimal discrimination between the two enantiomers in terms of binding interactions. sci-hub.se Docking studies that independently place the (R) and (S) enantiomers into the AChE active site have shown that they can adopt similar positions, close to where donepezil is found in the crystal structure. acs.org This suggests that while there might be subtle differences in the stability and dynamics of the complexes, both enantiomers can effectively bind to the active site.

Molecular Dynamics (MD) Simulations of (R)-Donepezil(1+) in Complex with Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the (R)-donepezil(1+) complex with its biological targets, complementing the static picture from molecular docking. researchgate.netresearchgate.net These simulations, often performed over nanoseconds, reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. researchgate.net MD simulations have been used to assess the stability of the AChE-donepezil complex and to analyze the dynamics of protein-ligand interactions over time. researchgate.netnih.gov

Conformational Flexibility and Ligand-Induced Protein Dynamics

MD simulations have shown that both (R)-donepezil(1+) and the target protein, such as AChE, are flexible. mdpi.comresearchgate.net The binding of the ligand can induce conformational changes in the protein. mdpi.comnih.gov For instance, simulations have revealed that AChE can transition between "open" and "closed" conformations, which can control access to the active site. acs.orgnih.gov The conformational flexibility of the piperidine and benzyl moieties of donepezil is an important determinant of its binding, as it allows the molecule to adopt an optimal orientation within the binding pocket. nih.govmdpi.com The analysis of root-mean-squared deviation (RMSD) of the protein backbone and the ligand during simulations helps to quantify the stability and flexibility of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for (R)-Donepezil Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools for understanding how a compound's chemical structure relates to its biological activity and for designing new, more potent analogs. jst.go.jp These methods are widely applied in the development of acetylcholinesterase (AChE) inhibitors based on the donepezil scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. chemmethod.com For donepezil analogs, atom-based 3D-QSAR studies have been conducted to gain insights into the structural requirements for potent AChE inhibition. nih.gov In one such study, novel molecules with pyrrolidone-2-one, quinoline, and indolin-2-one scaffolds were designed to mimic donepezil. The resulting QSAR model helped to understand the structure-activity relationships within the limited set of synthesized compounds, leading to the identification of potent inhibitors with IC50 values as low as 0.01 µM. nih.gov Another study developed a 2D-QSAR model based on a training set of 20 known AChE inhibitors, which was then used to predict the activity of novel thiazolo[3,2-a]pyrimidines, identifying several compounds with potentially higher affinities than donepezil. researchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. dergipark.org.tr A pharmacophore model can be generated based on a known active ligand like donepezil (ligand-based) or from the structure of the target's active site (structure-based). nih.gov

Several studies have successfully used a pharmacophore model generated from donepezil to screen chemical databases for new potential AChE inhibitors. dergipark.org.trresearchgate.net For example, a 3D pharmacophore model based on donepezil was used to screen a database of approximately 68,000 natural compounds. dergipark.org.tr This process, followed by molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, identified new scaffolds with promising binding abilities to AChE, exhibiting key interactions with residues like Phe295, Tyr341, and Arg296. dergipark.org.tr Similarly, 3D-QSAR pharmacophore models have been built from a set of known inhibitors, including donepezil, to screen for novel chemical scaffolds, leading to the proposal of new promising candidates for anti-Alzheimer's drugs. nih.gov

Table 2: Selected Donepezil Analogs and their AChE Inhibitory Activity

Compound/Analog TypeScaffold/ModificationKey Finding / Activity (IC50)Computational Method UsedCitation
Compound 9 Pyrrolidone-2-one based hybridPotent AChE inhibitor with IC50 = 0.01 µM.3D-QSAR, Molecular Docking nih.gov
Compound 18 Quinoline based hybridPotent AChE inhibitor with IC50 = 0.01 µM.3D-QSAR, Molecular Docking nih.gov
Compound 23 Indolin-2-one based hybridPotent AChE inhibitor with IC50 = 0.01 µM.3D-QSAR, Molecular Docking nih.gov
Donepezil-Ferulic Acid Hybrid (Compound 9 )Indanone replaced with ferulic acid moietyGreatest AChE inhibitor potency in its series.Structure-Activity Relationship rsc.org
Donepezil-Chromone Hybrid (Compound 14 )Indanone replaced with chromoneProportionate inhibition of ChEs and high hMAO-B selectivity (IC50 = 0.272 µM).Structure-Activity Relationship rsc.org
Thiazolo[3,2-a]pyrimidines (6c, 7c, 7h )Novel heterocyclic systemsPredicted to have significantly higher affinities than donepezil.2D-QSAR, 3D-Pharmacophore, Docking researchgate.net

Network Pharmacology and In Silico Target Prediction for Donepezil

Network pharmacology is a systemic approach that investigates the complex interactions between drugs, biological targets, and disease networks. nih.gov This methodology is particularly well-suited for drugs like donepezil, revealing that its therapeutic effects often arise from modulating multiple targets and pathways rather than acting on a single protein. nih.govfrontiersin.org In silico target prediction complements this by using computational methods to identify potential molecular targets for a given compound. nih.gov

A comprehensive network pharmacology study on donepezil was conducted to elucidate its mechanism in treating Alzheimer's disease (AD). nih.govfrontiersin.orgnih.gov By integrating data from multiple databases (including TCMSP, GeneCards, TTD, and DrugBank), researchers identified potential targets for donepezil and genes associated with AD. nih.govnih.gov The analysis revealed 449 genes related to donepezil and 819 genes related to AD, with a significant overlap of 110 intersecting genes. nih.govfrontiersin.org

A protein-protein interaction (PPI) network was constructed using these 110 common targets, which highlighted key hub genes and complex interconnections. frontiersin.org Further Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on these targets. The results indicated that donepezil's mechanism involves multiple pathways and biological processes. nih.govnih.gov Key findings showed a strong association with the modulation of chemical synaptic transmission and the regulation of trans-synaptic signaling. nih.govnih.gov Additionally, signaling pathways related to cell proliferation, differentiation, and survival were found to be positively affected. nih.govnih.gov In total, the study identified 155 signaling pathways potentially modulated by donepezil, underscoring its multi-target, multi-pathway therapeutic mechanism. nih.govfrontiersin.org

In silico target prediction studies often use molecular docking to evaluate the binding affinity of a ligand to various potential protein targets. researchgate.netnih.gov For instance, novel analogs of donepezil were designed and evaluated in silico for their inhibitory potential against AChE. nih.gov This structure-based design approach led to the identification of six compounds with predicted binding affinities (e.g., -8.71, -8.51 kcal/mol) significantly higher than that of the reference drug donepezil (-6.32 kcal/mol). nih.gov Such studies demonstrate the utility of in silico methods in identifying not only the primary target but also potentially novel targets or designing analogs with improved affinity for the intended target. nih.gov The approach can also be used to explore drug repurposing, as seen in a study that performed in silico docking of donepezil against the main protease of SARS-CoV-2. researchgate.net

Table 3: Summary of Network Pharmacology Findings for Donepezil in Alzheimer's Disease

CategoryFindingMethodology/Database UsedCitation
Potential Drug Targets 449 genes were identified as potential targets of donepezil.TCMSP Chinese medicine system pharmacology database. nih.govfrontiersin.org
Disease-Associated Genes 819 genes were identified as being associated with Alzheimer's Disease.GeneCards, OMIM, DisGeNET, TTD, DrugBank, CTD. nih.govfrontiersin.orgnih.gov
Drug-Disease Intersection 110 genes were found to be common between donepezil targets and AD-associated genes.Venn diagram analysis. nih.govfrontiersin.org
Protein Interaction Network A PPI network of 109 core genes was constructed to visualize interactions. 30 core genes were identified from this network.STRING database, R package. frontiersin.org
Signaling Pathways 155 signaling pathways were identified as being potentially modulated by donepezil.KEGG pathway enrichment analysis. nih.govfrontiersin.org
Key Biological Processes Strong association with modulation of chemical synaptic transmission and regulation of trans-synaptic signaling. Positive relation to pathways for cell proliferation, differentiation, and survival.GO enrichment analysis. nih.govnih.gov

Preclinical in Vitro and Mechanistic in Vivo Investigations of R Donepezil 1+

In Vitro Enzymatic Assays for Cholinesterase Inhibition Kinetics and Selectivity

The primary mechanism of action of donepezil (B133215) is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov In vitro enzymatic assays are crucial for characterizing the potency and selectivity of (R)-donepezil(1+) and its analogs.

Spectrophotometric and Radiometric Assays for Enzyme Activity

Spectrophotometric methods, such as the Ellman assay, are widely used to determine cholinesterase activity. plos.orgtandfonline.com This method relies on the hydrolysis of a substrate, like acetylthiocholine, by AChE, which produces a colored product that can be quantified. plos.orgtandfonline.com Kinetic studies using this method have shown that donepezil and its analogs exhibit a mixed-type inhibition of AChE. tandfonline.com

Radiometric assays offer a highly sensitive and selective alternative for measuring AChE and butyrylcholinesterase (BChE) activity, particularly in minimally diluted tissue samples. nih.govnih.gov These assays utilize radiolabeled substrates, such as [¹⁴C]methylpiperidin-4-yl acetate (B1210297) ([¹⁴C]MP4A) for AChE and (R)-N-[¹⁴C]methylpiperidin-3-yl butyrate (B1204436) ([¹⁴C]MP3B_R) for BChE. nih.govnih.gov Studies using this technique have demonstrated that the inhibitory potency (IC₅₀ values) of donepezil is significantly influenced by tissue dilution, with higher IC₅₀ values observed in less diluted samples of human whole blood and monkey brain tissue. nih.govnih.gov This highlights the importance of assay conditions in accurately determining inhibitor potency. The selectivity of [¹⁴C]MP4A for AChE is reported to be an order of magnitude higher than traditional substrates. nih.gov

Assay TypeSubstrate ExamplePrincipleKey Findings for Donepezil
Spectrophotometric AcetylthiocholineMeasures color change upon substrate hydrolysis.Demonstrates mixed-type inhibition of AChE. tandfonline.com
Radiometric [¹⁴C]MP4AMeasures hydrolysis of a radiolabeled substrate.IC₅₀ values are dependent on tissue dilution; higher in minimally diluted samples. nih.govnih.gov

Donepezil is recognized for its high selectivity for AChE over BChE. spandidos-publications.comjst.go.jp Comparative studies have consistently shown that donepezil and many of its analogs are more potent inhibitors of AChE. mdpi.comd-nb.info For instance, some novel 6-chloro-pyridonepezil analogs have been found to be highly selective for human AChE (hAChE) over human BChE (hBuChE). rsc.org

High-Throughput Screening (HTS) Methodologies for Analog Evaluation

High-throughput screening (HTS) plays a pivotal role in the discovery and evaluation of new donepezil analogs with potentially improved properties. plos.orgnih.gov These automated platforms enable the rapid screening of large chemical libraries for their ability to inhibit cholinesterases. plos.org For example, a chemiluminescent method suitable for HTS was used to evaluate a series of α-aryl donepezil analogs. acs.org Similarly, HTS utilizing the colorimetric Ellman assay has been employed to identify novel AChE inhibitors from extensive chemical libraries. plos.org

The insights gained from HTS, combined with structure-activity relationship (SAR) studies, guide the rational design of new analogs. For instance, the synthesis and evaluation of donepezil-tacrine hybrids revealed that they can interact with multiple sites on the AChE enzyme, leading to potent inhibition. spandidos-publications.comnih.gov Furthermore, the development of multi-target drugs, which may inhibit both AChE and other targets like BACE1, is an active area of research facilitated by HTS. mdpi.comrsc.org

Cell-Based Assays for Studying Cholinergic Signaling Modulation and Neuroprotection

Beyond enzyme inhibition, cell-based assays are instrumental in understanding how (R)-donepezil(1+) modulates cholinergic signaling and exerts neuroprotective effects.

Neuronal Cell Culture Models for Cholinergic Receptor Activity

Primary neuronal cultures and neuronal cell lines, such as SH-SY5Y, are valuable models for investigating the effects of (R)-donepezil(1+) on neuronal health and function. researchgate.netmdpi.com Studies using these models have shown that donepezil can protect neurons from various insults, including oxygen-glucose deprivation, NMDA-induced excitotoxicity, and amyloid-beta (Aβ) toxicity. researchgate.net This neuroprotective effect appears to be, at least in part, independent of its AChE inhibitory activity. researchgate.net

Donepezil has been shown to modulate cholinergic signaling pathways. nih.gov For example, it can enhance the activity of the NMDA system at low concentrations and stimulate α7 nicotinic acetylcholine receptors (nAChRs), which can contribute to its neuroprotective effects. researchgate.netjelsciences.com Furthermore, in cultured primary neurons, donepezil treatment has been found to increase levels of acetylcholine (ACh) and brain-derived neurotrophic factor (BDNF), which in turn supports the survival and differentiation of neural stem cells under Aβ toxicity. tandfonline.comresearchgate.net

Cell ModelInsult/ConditionKey Findings for Donepezil
Rat Primary Cortical Neurons Oxygen-glucose deprivation, NMDA excitotoxicityDose-dependent neuroprotection. researchgate.net
Rat Primary Septal Neurons Amyloid-beta (Aβ) toxicitySignificant reduction in LDH release (cell damage marker). researchgate.net
SH-SY5Y Neuroblastoma Cells H₂O₂-induced damageAn analog showed remarkable neuroprotective activity. acs.org
Primary Neurons Amyloid-beta (Aβ) toxicityIncreased levels of ACh and BDNF, supporting neural stem cell survival. tandfonline.comresearchgate.net

Synaptosomal Preparations for Neurotransmitter Release Studies

Synaptosomes, which are isolated nerve terminals, provide a powerful tool for studying the direct effects of compounds on presynaptic mechanisms, including neurotransmitter release. researchgate.netbiorxiv.org These preparations contain synaptic vesicles, mitochondria, and other essential components for synaptic transmission. researchgate.net While direct studies on (R)-donepezil(1+) using synaptosomes are not extensively detailed in the provided results, the methodology is crucial for investigating synaptic function. Dysregulation of neurotransmitter release is a known factor in cognitive dysfunction. uky.edu The proteins synaptotagmin-1 (syt-1) and SNAP-25 are key players in the Ca²⁺-dependent release of neurotransmitters. spandidos-publications.com Investigating the influence of (R)-donepezil(1+) on the expression and interaction of these proteins in synaptosomal preparations could provide further mechanistic insights.

Biochemical Marker Analysis in Preclinical Animal Models (Focused on Mechanistic Endpoints)

In preclinical animal models of Alzheimer's disease, analysis of biochemical markers helps to elucidate the in vivo mechanisms of (R)-donepezil(1+). acs.org In a mouse model of Alzheimer's disease, a novel feruloyl-donepezil hybrid compound, PQM130, was shown to reduce oxidative damage and neuroinflammation while inducing cell survival and protein synthesis. frontiersin.org This was evidenced by the modulation of markers such as glycogen (B147801) synthase kinase 3β (GSK3β) and extracellular signal-regulated kinases (ERK1/2). frontiersin.org

Furthermore, PQM130 treatment led to an increase in glutathione (B108866) (GSH) levels and the expression of glutathione reductase (GR) and Nrf2, indicating a significant amelioration of oxidative stress. frontiersin.org Donepezil has also been shown to enhance the phosphorylation of cAMP response element-binding protein (CREB) in the dentate gyrus of rats, a process involved in cell survival. researchgate.net These findings suggest that the therapeutic benefits of donepezil and its analogs extend beyond cholinesterase inhibition to include modulation of key signaling pathways involved in neuroprotection and synaptic plasticity. frontiersin.orgresearchgate.net

Cholinesterase Activity Measurement in Tissue Samples

In vitro studies have consistently demonstrated the potent and selective inhibitory activity of donepezil on acetylcholinesterase.

High Selectivity for AChE: Preclinical studies have shown that donepezil has a significantly higher affinity for AChE compared to butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. nih.govnih.govresearchgate.net The selectivity ratio (IC50 for BuChE / IC50 for AChE) for donepezil has been reported to be as high as 1252, indicating a much greater specificity for AChE. nih.govresearchgate.net This selectivity is thought to contribute to its favorable side-effect profile by minimizing peripheral cholinergic effects. nih.gov

Inhibition Potency: The inhibitory concentration (IC50) of donepezil on AChE has been a key parameter in its characterization. Studies have reported varying IC50 values depending on the experimental conditions and the source of the enzyme. For instance, some studies have shown IC50 values in the nanomolar range, highlighting its high potency. sci-hub.se

Comparative Studies: When compared to other cholinesterase inhibitors, donepezil often exhibits a distinct profile. For example, rivastigmine (B141) inhibits both AChE and BuChE, while galantamine is also selective for AChE. nih.govoup.com The specific inhibitory characteristics of each compound may contribute to differences in their clinical effects. nih.gov

Interactive Data Table: Cholinesterase Inhibition by Donepezil

CompoundEnzymeIC50 (µM)Selectivity (BuChE/AChE)Source
DonepezilAChE0.0141252 nih.govfrontiersin.org
DonepezilBuChE5.381252 frontiersin.org
RivastigmineAChE0.0043- nih.gov
GalantamineAChE-Selective for AChE oup.com

Neurotransmitter Level Quantification (e.g., Acetylcholine)

In vivo studies in animal models have corroborated the in vitro findings by demonstrating the ability of donepezil to increase acetylcholine levels in the brain.

Increased Brain Acetylcholine: Administration of donepezil to rats has been shown to inhibit brain AChE activity and subsequently increase the synaptic concentration of acetylcholine in key brain regions like the hippocampus and medial prefrontal cortex. nih.govamegroups.cn This elevation of acetylcholine is considered a primary mechanism for its cognitive-enhancing effects. ivypanda.com

Dose-Dependent Effects: The increase in acetylcholine levels has been shown to be dose-dependent. amegroups.cn Studies using microdialysis in freely-moving rats have demonstrated that oral administration of donepezil leads to a significant and sustained elevation of extracellular acetylcholine. amegroups.cn

Impact on Other Neurotransmitters: The effects of donepezil are not strictly limited to the cholinergic system. Research has indicated that the marked elevation of acetylcholine following donepezil administration is associated with a significantly increased release of dopamine (B1211576) in the medial prefrontal cortex and hippocampus. amegroups.cn However, studies have generally not observed significant effects on the levels of norepinephrine (B1679862) or 5-hydroxytryptamine (serotonin). amegroups.cn

Interactive Data Table: Effect of Donepezil on Neurotransmitter Levels in Rats

CompoundBrain RegionNeurotransmitter% Increase from BaselineSource
DonepezilMedial Prefrontal CortexAcetylcholine~200% amegroups.cn
DonepezilVentral HippocampusAcetylcholine~165% amegroups.cn
DonepezilMedial Prefrontal CortexDopamineSignificant Increase amegroups.cn
DonepezilVentral HippocampusDopamineSignificant Increase amegroups.cn

Protein Crystallography and NMR Spectroscopy for Determining Ligand-Target Complex Structures

The precise interaction between (R)-donepezil and its target, acetylcholinesterase, has been elucidated through advanced structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystal Structure of the Complex: X-ray crystallography has provided detailed three-dimensional structures of the complex formed between (R)-donepezil and AChE. sci-hub.senih.govresearchgate.net These studies have revealed that although a racemic mixture of donepezil is used for crystallization, only the (R)-enantiomer is found within the binding pocket of the enzyme. sci-hub.se The structure shows that the indanone moiety of (R)-donepezil binds to the peripheral anionic site (PAS) of AChE through aromatic π-π stacking interactions, while the piperidine (B6355638) ring interacts with amino acid residues in the catalytic active site (CAS). nih.gov

NMR Spectroscopy Insights: NMR spectroscopy has been utilized to further characterize the structure and dynamics of donepezil and its interaction with AChE. uq.edu.auacs.orgscienceasia.org These studies provide information about the conformation of the ligand when bound to the enzyme and can help in understanding the flexibility of the complex.

Computational Modeling: In conjunction with experimental techniques, computational methods such as molecular docking and quantum mechanical/molecular mechanical (QM/MM) calculations have been employed to refine the understanding of the binding mode and interaction energies. nih.govacs.orgdergipark.org.tr These computational approaches have helped to improve the accuracy of the structural models and provide further insights into the specific interactions that govern the binding of (R)-donepezil to AChE. acs.org

Advanced Analytical and Spectroscopic Characterization of R Donepezil 1+ and Its Forms

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of the enantiomers of donepezil (B133215), (R)- and (S)-donepezil. This is particularly important as the enantiomers exhibit different levels of acetylcholinesterase inhibition. chalcogen.ro

Several chiral HPLC methods have been developed to achieve baseline resolution of donepezil enantiomers. A common approach involves the use of a chiral stationary phase (CSP), such as a cellulose (B213188) tris(3,5-dimethylphenyl carbamate) column (Chiralcel OD) or a Chiralcel-OJ-H column. chalcogen.ropsu.eduresearchgate.net The mobile phase composition is optimized to achieve optimal separation. For instance, a mobile phase consisting of n-hexane, isopropanol, and triethylamine (B128534) (87:12.9:0.1, v/v/v) has been successfully used with a Chiralcel OD column, yielding well-resolved peaks for the enantiomers with retention times of approximately 12.8 and 16.3 minutes. nih.gov Another method utilizing a Chiralcel-OJ-H column employed a mobile phase of ethanol (B145695), n-hexane, and triethylamine (20:80:0.3, v/v/v). chalcogen.romdpi.com

These methods are validated for linearity, precision, accuracy, and sensitivity. Linearity has been demonstrated over concentration ranges such as 0.05–2 µg/mL and 25–2500 ng/mL for both enantiomers, with high correlation coefficients (r > 0.994). nih.govresearchgate.net The limit of detection can be as low as 10 to 20 ng/mL. nih.govresearchgate.net The precision and accuracy of these methods are typically high, with relative standard deviations (RSD) for intra-day and inter-day assays being low. nih.gov

Chiral HPLC methods have also been developed for the simultaneous determination of donepezil and its metabolites, such as 5-O-desmethyl donepezil (5-ODD) and 6-O-desmethyl donepezil (6-ODD), in various matrices like culture medium. nih.govresearchgate.net For example, a Chiralpak AD-H column with a mobile phase of hexane/ethanol/methanol (75:20:5, v/v/v) plus 0.3% triethylamine has been used for this purpose. nih.gov

Table 1: Chiral HPLC Methods for (R)-Donepezil(1+) Enantiomeric Purity

Parameter Method 1 Method 2 Method 3
Column Chiralcel OD Chiralcel-OJ-H Chiralpak AD-H
Mobile Phase n-hexane:isopropanol:triethylamine (87:12.9:0.1) ethanol:n-hexane:triethylamine (20:80:0.3) hexane:ethanol:methanol (75:20:5) + 0.3% triethylamine
Detection UV at 268 nm UV at 268 nm UV at 270 nm
Retention Time ((R)-enantiomer) ~12.9 min ~14.4 min Not Specified
Linearity Range 0.05–2 µg/mL 25–2500 ng/mL 100–10,000 ng/mL
Detection Limit 20 ng/mL 10 ng/mL Not Specified
Reference psu.edunih.gov chalcogen.romdpi.comresearchgate.net nih.gov

Mass Spectrometry (MS) Applications for Structure Elucidation and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of (R)-donepezil(1+) and the identification of its metabolites. nih.govoup.comnih.gov In positive ion mode electrospray ionization (ESI), donepezil typically forms a protonated molecular ion [M+H]⁺ at m/z 380.0 or 380.2. oup.comresearchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion to obtain product ions that provide structural information. A prominent product ion for donepezil is observed at m/z 91.1, corresponding to the benzyl (B1604629) group. oup.comresearchgate.net This transition (m/z 380.2 → 91.1) is often used for quantification in multiple reaction monitoring (MRM) mode due to its high selectivity and sensitivity. oup.comresearchgate.netmdpi.com Other confirmatory transitions for donepezil have been reported at m/z 380.2 → 65.2 and 380.2 → 243.3. plos.org

MS has been instrumental in identifying several metabolites of donepezil. The major metabolic pathways include O-demethylation at the 5 and 6 positions to form 5-O-desmethyl donepezil (M2) and 6-O-desmethyl donepezil (M1), respectively, and N-oxidation to form donepezil N-oxide (M6). oup.com The mass transitions for these metabolites have been identified as m/z 366.2 → 91.1 for both M1 and M2, and m/z 396.3 → 288.2 for M6. oup.com LC-MS/MS methods have been developed for the simultaneous determination of donepezil and these three main metabolites in human plasma. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural characterization of (R)-donepezil(1+). Both ¹H and ¹³C NMR provide valuable information about the molecular structure. tandfonline.comresearchgate.netmdpi.com

In ¹H NMR spectra of donepezil, characteristic signals corresponding to the protons of the dimethoxy, benzyl, and piperidine (B6355638) moieties can be assigned. tandfonline.comresearchgate.net Similarly, ¹³C NMR spectra reveal the chemical shifts of all carbon atoms in the molecule. For instance, in a ¹³C NMR spectrum of donepezil in DMSO-d₆, the carbonyl carbon (C=O) of the indanone group appears as a highly deshielded signal. researchgate.net

Solid-state NMR (ss-NMR) spectroscopy is particularly useful for characterizing the different polymorphic forms of donepezil hydrochloride. koreascience.krresearchgate.net It can provide structural information and help distinguish between different crystalline and amorphous forms. koreascience.kr This is important because different polymorphs can have different physical and chemical properties. koreascience.krresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Donepezil

Carbon Atom Chemical Shift (ppm) in DMSO-d₆
C17, C9 128.42, 127.19
C8, C5 Deshielded
C=O (indanone) ~155.38
Reference researchgate.net

X-ray Crystallography for Solid-State Structure Determination of (R)-Donepezil(1+) and its Complexes

X-ray crystallography, specifically X-ray powder diffraction (XRPD), is a primary technique for determining the solid-state structure of (R)-donepezil(1+) and its salts, including different polymorphic and hydrate (B1144303) forms. chem-soc.sigoogle.comresearchgate.netniscpr.res.in Different crystalline forms are identified by their unique XRPD patterns, which are characterized by specific peaks at certain 2θ angles. google.comgoogle.com

Several polymorphic forms of donepezil hydrochloride have been identified and characterized by XRPD. chem-soc.sigoogle.com For example, four distinct polymorphs (I, II, III, and IV) have been described with specific XRPD peaks. google.com Similarly, six polymorphs of donepezil hydrobromide have been identified and characterized using techniques including PXRD. researchgate.netniscpr.res.inresearchgate.net

XRPD is also used to characterize solvates and hydrates of donepezil salts. For instance, donepezil pamoate has been shown to exist in both hydrated and anhydrous forms, each with a distinct XRPD pattern. google.comgoogleapis.com The technique is also employed to study cocrystals of donepezil with other molecules, such as salicylic (B10762653) acid. researchgate.netscienceasia.org

Table 3: Characteristic XRPD Peaks for Donepezil Form V | 2θ Angle (°) | | :--- | | 6.0 | | 6.3 | | 15.0 | | 16.0 | | 17.0 | | 17.9 | | 19.0 | | 19.3 | | 19.5 | | 21.4 | | Reference | google.com |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the chiral nature of (R)-donepezil(1+) and its interactions with other molecules. This technique measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules. While specific detailed research findings on the CD spectroscopy of (R)-donepezil(1+) were not prevalent in the provided search results, the principles of the technique suggest its utility in this area.

CD spectroscopy can be used for:

Chiral Recognition: Distinguishing between the (R) and (S) enantiomers of donepezil based on their unique CD spectra.

Conformational Analysis: Investigating the secondary structure and conformational changes of (R)-donepezil(1+) in different solvent environments or upon binding to its target, acetylcholinesterase.

Binding Studies: Monitoring changes in the CD spectrum upon the formation of complexes with other molecules, such as cyclodextrins or proteins, to understand the binding mechanism and stoichiometry.

Further research utilizing CD spectroscopy would be beneficial to gain deeper insights into the stereochemical aspects of (R)-donepezil(1+)'s structure and function.

Characterization of Polymorphic and Hydrate Forms of Donepezil Salts

Donepezil salts, particularly the hydrochloride, exist in various polymorphic and hydrate forms, which have been extensively characterized using a combination of analytical techniques. chem-soc.siresearchgate.net These different solid-state forms can exhibit variations in properties like solubility and stability. researchgate.netresearchgate.net

The characterization of these forms typically involves X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). chem-soc.siresearchgate.netresearchgate.net For donepezil hydrochloride, several polymorphs (e.g., Forms I, II, III, V) and hydrates (e.g., monohydrate, trihydrate) have been identified. chem-soc.sihep.com.cn Form III is considered the thermodynamically stable anhydrous form. researchgate.net Hydrate Form I (monohydrate) and Form IV (trihydrate) have also been well-characterized. chem-soc.si The conversion between these forms can be influenced by factors such as temperature and relative humidity. researchgate.netchem-soc.si For example, the monohydrate (Form I) can undergo dehydration to the anhydrous form (Form III). researchgate.nethep.com.cn

Donepezil hydrobromide also exhibits polymorphism, with six distinct forms having been identified and characterized. researchgate.netniscpr.res.inresearchgate.net In addition to the hydrochloride and hydrobromide salts, other salt forms of donepezil, such as those with pamoic acid, have been prepared and their polymorphic and hydrate forms studied. google.comgoogleapis.com

Table 4: Properties of Donepezil Hydrochloride Polymorphs

Form Melting Point (°C) Melting Enthalpy (J/g) Stability
II 223.49 105.09 Metastable
III 229-231 100.33 Thermodynamically Stable
V 227.62 113.85 Metastable
Reference chem-soc.siresearchgate.nethep.com.cn

Hyphenated Techniques in (R)-Donepezil(1+) Research (e.g., LC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are central to modern (R)-donepezil(1+) research. medwinpublishers.comactascientific.comiomcworld.org The most prominent of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmedwinpublishers.com

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying donepezil and its metabolites in complex biological matrices such as human plasma. nih.govactascientific.comnih.gov These methods often employ a reversed-phase liquid chromatography system for separation, followed by tandem mass spectrometry for detection. nih.gov The use of a deuterium-labeled internal standard helps to ensure accuracy and precision. nih.govnih.gov

The applications of LC-MS/MS in donepezil research are extensive and include:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of the drug. researchgate.netnih.govmdpi.com

Bioequivalence studies: Comparing the bioavailability of different formulations of donepezil. nih.govnih.gov

Metabolite identification and quantification: As discussed in section 8.2, LC-MS/MS is crucial for identifying and measuring the levels of donepezil metabolites. oup.comnih.govdntb.gov.ua

The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and efficiency of these analyses, allowing for rapid sample throughput. nih.gov

Table 5: LC-MS/MS Method for Donepezil and its Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z)
Donepezil 380.2 91.1
6-O-desmethyl donepezil (M1) 366.2 91.1
5-O-desmethyl donepezil (M2) 366.2 91.1
Donepezil N-oxide (M6) 396.3 288.2
Reference oup.com

Enzymatic Metabolism of R Donepezil 1+ in Vitro

Identification of Metabolic Pathways in In Vitro Systems (e.g., Liver Microsomes)

In vitro studies using human, rat, and mouse liver microsomes have identified several key metabolic pathways for donepezil (B133215). nih.govresearchgate.netnih.gov These pathways are crucial for the biotransformation and subsequent elimination of the compound. A study utilizing a non-targeted metabolomics approach identified a total of 21 donepezil metabolites in various liver microsomal systems, with 17 found in human liver microsomes. nih.govnih.gov The primary metabolic routes include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.govresearchgate.netnih.gov

O-Demethylation Pathways and Metabolite Characterization

O-demethylation is a significant metabolic pathway for donepezil. longdom.orgmdpi.com This process results in the formation of metabolites such as 6-O-desmethyl donepezil and 5-O-desmethyldonepezil. nih.govmdpi.comdrugbank.com The metabolite 6-O-desmethyl donepezil, in particular, has been shown to possess a similar potency to the parent compound in inhibiting acetylcholinesterase activity. longdom.orgdrugbank.com In vitro experiments with human liver microsomes confirmed O-demethylation as a key metabolic route. tandfonline.com The fragmentation of these demethylated metabolites in mass spectrometry shows a characteristic loss of 14 atomic mass units. longdom.org

Hydroxylation, N-Oxidation, and N-Debenzylation Pathways

In addition to O-demethylation, donepezil undergoes several other phase I metabolic transformations in vitro. nih.govresearchgate.netnih.gov These include hydroxylation, N-oxidation, and N-debenzylation. nih.govresearchgate.netnih.govlongdom.orgmdpi.com Hydroxylation can occur at various positions on the molecule, including the phenyl group. mdpi.com N-oxidation leads to the formation of donepezil N-oxide. nih.govlongdom.orgmdpi.com N-debenzylation, the cleavage of the benzyl (B1604629) group, results in the formation of N-desbenzyldonepezil. nih.govlongdom.orgmdpi.com In vitro studies with human liver microsomes have identified N-dealkylation as a primary route of metabolism. tandfonline.com

Stereoselective Metabolism of Donepezil Enantiomers In Vitro

Donepezil is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism exhibits stereoselectivity. In vitro studies using human liver microsomes have demonstrated that (R)-donepezil is metabolized at a faster rate than (S)-donepezil. nih.gov The maximum velocity (Vmax) of metabolism for (R)-donepezil was found to be significantly higher than that of (S)-donepezil. nih.gov This stereoselective metabolism may contribute to the observed differences in the steady-state plasma concentrations of the two enantiomers in patients. nih.gov Further in vitro research has highlighted that different alleles of the CYP2D6 enzyme can differentially affect the metabolism of the donepezil enantiomers. nih.gov

Identification of Potential Reactive Metabolites In Vitro

The formation of reactive metabolites is a crucial aspect of drug metabolism studies, as these species can potentially lead to toxicity. While donepezil is generally considered safe, some in vitro research has explored the possibility of reactive metabolite formation. nih.govresearchgate.net One study identified a potential reactive metabolite in rat liver microsomal incubations. nih.govresearchgate.netdntb.gov.ua However, the direct identification and characterization of reactive metabolites of (R)-donepezil(1+) in human in vitro systems remain an area for further investigation.

R Donepezil 1+ As a Biochemical Probe and Research Tool

Utilization of (R)-Donepezil(1+) in Investigating Cholinergic System Dynamics In Vitro

The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is crucial for cognitive functions like memory and learning. sci-hub.se (R)-donepezil(1+) is instrumental in elucidating the complex dynamics of this system in laboratory settings.

Donepezil (B133215) enhances cholinergic transmission by inhibiting AChE, the enzyme responsible for the breakdown of ACh. nih.govdrugbank.commdpi.com In vitro studies using brain slices have demonstrated that donepezil can increase action potential-dependent dopamine (B1211576) release, suggesting a modulatory role on other neurotransmitter systems beyond the direct cholinergic pathways. nih.gov Although these studies often use the racemic mixture, the known stereoselective properties of donepezil's enantiomers allow researchers to infer the specific contributions of each.

In vitro metabolic studies using human liver microsomes have shown that (R)-donepezil is metabolized at a faster rate than its (S)-enantiomer. sci-hub.senih.gov This differential metabolism is a key aspect of cholinergic system dynamics, as it influences the local concentration and duration of action of the active inhibitor at the enzyme level.

Application in Exploring Mechanisms of Enzyme Inhibition and Ligand-Protein Recognition

The (R)-donepezil(1+) cation is a powerful tool for investigating the intricacies of enzyme inhibition and the molecular interactions between a ligand and its protein target. Pharmacological studies have revealed that (R)-donepezil is a more potent inhibitor of AChE than (S)-donepezil. sci-hub.se

X-ray crystallography studies of the Torpedo californica acetylcholinesterase (TcAChE) complexed with donepezil have provided significant insights into its binding mode. sci-hub.se Notably, even when the racemic mixture was used for crystallization, only the (R)-enantiomer was observed within the active site gorge of the enzyme. sci-hub.se This finding underscores the stereospecificity of the interaction and highlights the importance of the (R)-configuration for optimal binding. The crystal structure reveals multiple key binding interactions, including those within the anionic site of the enzyme's lower gorge. sci-hub.se

Computational and molecular modeling studies further complement these experimental findings, helping to delineate the specific amino acid residues involved in the binding of (R)-donepezil(1+). dergipark.org.trresearchgate.net These studies provide a detailed understanding of the structure-activity relationships that govern the inhibitory potency of donepezil and its analogs.

Table 1: Comparative Inhibitory Activity of Donepezil Enantiomers

Enantiomer AChE IC50 (nM)
(R)-Donepezil 3.35 sci-hub.se

This table is interactive. Click on the headers to sort the data.

Use as a Reference Compound in Stereoselective Synthesis and Chiral Analysis Research

The distinct pharmacological activities of the (R) and (S) enantiomers of donepezil necessitate the development of methods for their separation and analysis. (R)-donepezil(1+) serves as a crucial reference standard in the development and validation of stereoselective analytical techniques.

High-performance liquid chromatography (HPLC) methods have been developed for the enantiomeric resolution of donepezil. psu.edunih.gov These methods often employ a chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), to achieve separation. nih.gov The development of such methods is essential for pharmacokinetic studies that aim to track the disposition of individual enantiomers in biological systems. psu.edunih.gov

Furthermore, (R)-donepezil(1+) is a target molecule in stereoselective synthesis research. The development of synthetic routes that favor the production of one enantiomer over the other is a significant area of medicinal chemistry. researchgate.net These synthetic efforts contribute to a deeper understanding of chiral chemistry and provide access to enantiomerically pure compounds for further research.

Development of Fluorescent or Radiolabeled (R)-Donepezil Probes for In Vitro Studies

To visualize and quantify the distribution of donepezil and its binding sites in biological systems, researchers have developed fluorescent and radiolabeled probes. mdpi.comrsc.org While much of this work has focused on in vivo imaging, the underlying probes are also valuable for in vitro applications.

Radiolabeled versions of donepezil, such as [¹¹C]-donepezil and [¹⁴C]-donepezil, have been synthesized. sci-hub.senih.gov These probes allow for the quantitative measurement of donepezil binding to AChE in tissue homogenates and cell cultures. nih.gov For instance, [¹¹C]-donepezil has been used in positron emission tomography (PET) studies to measure AChE occupancy by orally administered donepezil. nih.gov The principles of these imaging techniques can be adapted for in vitro autoradiography and binding assays.

The development of fluorescently tagged donepezil analogs represents another promising avenue for in vitro research. mdpi.com Such probes could be used in techniques like fluorescence microscopy and flow cytometry to study the subcellular localization of donepezil binding sites and to investigate the dynamics of ligand-receptor interactions in real-time.

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-Donepezil(1+)
(S)-Donepezil
Acetylcholine
Donepezil
[¹¹C]-Donepezil

Future Directions and Emerging Research Frontiers for R Donepezil 1+

Exploration of Novel Non-Classical Binding Sites on Cholinesterases

While the primary mechanism of donepezil (B133215) involves binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), emerging research suggests a more complex interaction. nih.govresearchgate.net In vitro data support that donepezil acts as a mixed competitive and noncompetitive inhibitor of AChE, hinting at binding mechanisms beyond the classical active site gorge. nih.gov This dual-binding nature suggests that (R)-Donepezil(1+) may interact with allosteric or other non-classical sites on the enzyme, which could modulate its inhibitory activity and provide new opportunities for drug design. Molecular dynamics simulations have revealed that donepezil's association with AChE involves reversible axial displacement and reorientation within the active site, a process influenced by water molecules. nih.gov These dynamic interactions suggest that the enzyme's conformational flexibility may expose transient or alternative binding pockets that could be exploited for designing novel inhibitors with unique pharmacological profiles. Future research will likely focus on high-resolution structural and computational studies to identify and characterize these non-classical binding sites, paving the way for the development of inhibitors with enhanced selectivity and efficacy.

Design of Next-Generation Enantioselective Cholinesterase Inhibitors Based on (R)-Donepezil Scaffolds

The stereochemistry of donepezil is a critical determinant of its biological activity, with enantiomers often exhibiting different pharmacological and pharmacokinetic properties. researchgate.net This has spurred the development of next-generation inhibitors that leverage the (R)-Donepezil scaffold to achieve greater enantioselectivity and improved therapeutic indices. Researchers are actively designing and synthesizing novel donepezil analogs and hybrids by modifying its core structure. nih.govresearchgate.netnih.gov For example, new series of donepezil-related compounds have been developed that incorporate different heterocyclic scaffolds, such as pyrrolidone-2-one, quinoline, and indoline-2-one, to explore new chemical space around the original molecule. nih.gov These efforts have led to the identification of compounds with significantly enhanced inhibitory potency against AChE. nih.gov The overarching goal is to create enantiomerically pure drugs that offer a more favorable side-effect profile and greater efficacy by selectively targeting specific cholinesterase isoforms or binding sites.

Advanced Computational Modeling for Optimizing (R)-Donepezil Analog Properties and De Novo Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of (R)-Donepezil(1+) analogs. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are being employed to elucidate the binding modes of donepezil derivatives and to predict their inhibitory activities. nih.govnih.gov These computational approaches allow for the in-silico screening of large libraries of virtual compounds, accelerating the discovery of new lead structures. nih.gov

MD simulations have been used to assess the stability of both the (R) and (S) enantiomers of donepezil when complexed with AChE. researchgate.net Such studies provide insights into the dynamic interactions between the ligand and the enzyme, helping to explain the basis of enantioselectivity. researchgate.net Furthermore, computational methods are being used for the de novo design of novel inhibitors, where algorithms generate new molecular structures with desired properties based on the known structure of the target enzyme. nih.gov

Below is a table summarizing some of the computational methods used in the design of donepezil analogs:

Computational MethodApplication in (R)-Donepezil ResearchKey Insights
Molecular Docking Predicting the binding orientation and affinity of donepezil analogs to cholinesterases. nih.govnih.govIdentifies key interactions with active site residues and helps in prioritizing compounds for synthesis. nih.govnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the (R)-donepezil-enzyme complex over time. researchgate.netReveals the stability of binding, conformational changes, and the role of solvent molecules. nih.govresearchgate.net
Density Functional Theory (DFT) Investigating the electronic properties and reactivity of designed analogs. nih.govProvides insights into molecular stability and the nature of chemical bonds. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Developing predictive models that correlate the 3D structure of molecules with their biological activity. nih.govGuides the design of more potent analogs by identifying key structural features. nih.gov

Investigating the Chiral Recognition Mechanisms at Higher Resolution

Understanding the precise molecular interactions that govern the differential binding of (R)- and (S)-donepezil to cholinesterases is a key area of ongoing research. While it is known that enantiomers can have different biological activities due to their interactions with chiral environments like enzymes and receptors, the specific mechanisms of chiral recognition for donepezil are still being elucidated. researchgate.netnih.gov High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, are being employed to visualize the binding of individual enantiomers to AChE and butyrylcholinesterase (BuChE). These studies aim to provide a detailed, atom-level picture of the key interactions, such as hydrogen bonds and π-π stacking, that contribute to enantioselectivity. researchgate.net A deeper understanding of these mechanisms will enable the more rational design of highly selective inhibitors.

Potential for (R)-Donepezil(1+) as a Component in Multitarget-Directed Ligands (MTDLs) for Research

Given the multifactorial nature of neurodegenerative diseases, there is growing interest in the development of multitarget-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. mdpi.comnih.gov The (R)-Donepezil(1+) scaffold is a promising component for the design of such MTDLs. nih.govst-andrews.ac.uknih.gov Researchers are creating hybrid molecules that combine the cholinesterase-inhibiting properties of donepezil with other pharmacophores that can, for example, inhibit monoamine oxidase (MAO), chelate metal ions, or exhibit antioxidant properties. nih.govst-andrews.ac.uknih.gov

Several MTDLs based on the donepezil structure have been designed and evaluated. For instance, compound ASS234 combines a moiety from donepezil with a potent and selective MAO-B inhibitor. nih.govnih.gov Other examples include donepezil-indolyl and donepezil-pyridyl hybrids. nih.govnih.gov These MTDLs have the potential to offer a more comprehensive therapeutic approach by addressing multiple pathological pathways simultaneously. mdpi.com

The following table highlights some examples of MTDLs based on the donepezil scaffold:

MTDL Name/TypeAdditional Target(s)Potential Therapeutic Benefit
ASS234 Monoamine Oxidase B (MAO-B)Combined cholinesterase and MAO-B inhibition. nih.govnih.gov
Donepezil-indolyl hybrids (e.g., MTDL-1) Butyrylcholinesterase (BuChE), MAO-A, MAO-BBroader spectrum of enzyme inhibition. nih.govnih.gov
Donepezil-pyridyl hybrids (e.g., MTDL-2) BuChE, MAO-A, MAO-BEnhanced affinity for multiple enzymes compared to indolyl hybrids. nih.govnih.gov
Donepezil-8-hydroxyquinoline hybrids (e.g., MTDL-3, MTDL-4) Metal chelation (Cu(II), Zn(II), Fe(III)), MAO-A, MAO-BAddresses metal dyshomeostasis and oxidative stress in addition to enzyme inhibition. nih.govst-andrews.ac.uknih.gov

Application of Artificial Intelligence and Machine Learning in (R)-Donepezil Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development, including research on (R)-Donepezil(1+). nih.gov These powerful computational tools can analyze vast and complex datasets to identify patterns, predict biological activities, and optimize molecular properties. nih.gov In the context of (R)-Donepezil research, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the cholinesterase inhibitory activity of novel donepezil analogs based on their chemical structures, thereby reducing the need for extensive experimental screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for AChE and favorable pharmacokinetic profiles.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: AI can be used to develop more accurate models of how (R)-Donepezil(1+) is absorbed, distributed, metabolized, and excreted, as well as its effects on the body over time.

Clinical Trial Optimization: AI algorithms can help in designing more efficient clinical trials by identifying patient populations most likely to respond to treatment with (R)-Donepezil(1+). nih.gov

The integration of AI and ML into the research and design pipeline for (R)-Donepezil(1+) holds the promise of accelerating the development of more effective and safer therapies for neurodegenerative diseases.

Q & A

Q. How should researchers address ethical concerns in trials involving vulnerable populations (e.g., advanced AD patients) prescribed (R)-donepezil(1+)?

  • Methodological Answer : Obtain informed consent via legally authorized representatives. Use Data Safety Monitoring Boards (DSMBs) to review interim analyses for futility or harm. Adhere to FDA/EMA guidelines for deprescribing protocols in cases of adverse events (e.g., falls, bradycardia) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.